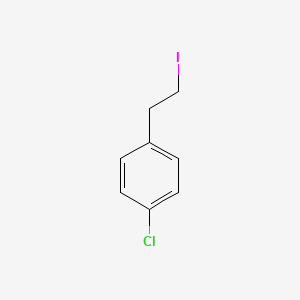
4-Chlorophenethyl iodide
描述
4-Chlorophenethyl iodide, also known as 1-chloro-4-(2-iodoethyl)benzene, is an organic compound with the molecular formula C8H8ClI. It is a colorless liquid that is primarily used in organic synthesis and various chemical reactions. The compound is characterized by the presence of a chlorophenyl group attached to an ethyl iodide moiety.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorophenethyl iodide can be synthesized from 4-chlorophenethyl alcohol. The general procedure involves the following steps:
Reactants: 4-chlorophenethyl alcohol, imidazole, triphenylphosphine, and iodine.
Solvent: Dichloromethane.
Conditions: The reaction is carried out at 0°C initially and then warmed to room temperature.
Procedure: The appropriate alcohol is dissolved in dichloromethane, followed by the sequential addition of imidazole, triphenylphosphine, and iodine. The mixture is stirred at 0°C for 10 minutes and then at room temperature for 1 hour. The reaction is quenched with saturated aqueous sodium thiosulfate, and the organic layer is separated and dried over anhydrous sodium sulfate.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar procedures as described above, with potential scaling adjustments for larger quantities.
化学反应分析
Types of Reactions: 4-Chlorophenethyl iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions typically occur in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include 4-chlorophenethyl derivatives with different functional groups replacing the iodide.
Oxidation and Reduction: Products vary based on the specific reagents and conditions used.
科学研究应用
4-Chlorophenethyl iodide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Medicine: While not a drug itself, it serves as a precursor in the synthesis of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-chlorophenethyl iodide primarily involves its reactivity as an alkylating agent. The iodide group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various molecular targets, including nucleophiles in biological systems and chemical reagents in synthetic processes.
相似化合物的比较
4-Chlorophenethyl bromide: Similar structure but with a bromide group instead of iodide.
4-Chlorophenethyl chloride: Contains a chloride group instead of iodide.
4-Chlorophenethyl fluoride: Features a fluoride group in place of iodide.
Uniqueness: 4-Chlorophenethyl iodide is unique due to the presence of the iodide group, which is a better leaving group compared to bromide, chloride, and fluoride. This makes it more reactive in nucleophilic substitution reactions, providing distinct advantages in certain synthetic applications.
属性
IUPAC Name |
1-chloro-4-(2-iodoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClI/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZQMINKLUECNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCI)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClI | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl({[3-(pyridin-4-yl)phenyl]methyl})amine dihydrochloride](/img/structure/B8178409.png)
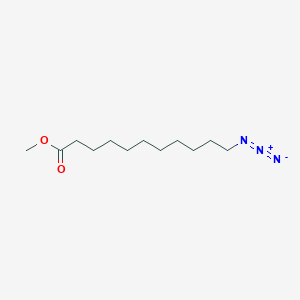
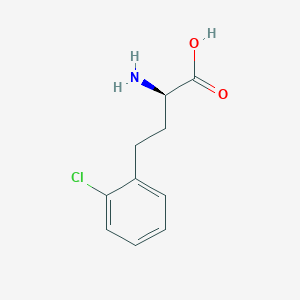

![diethyl[(2S)-piperidin-2-ylmethyl]amine dihydrochloride](/img/structure/B8178437.png)
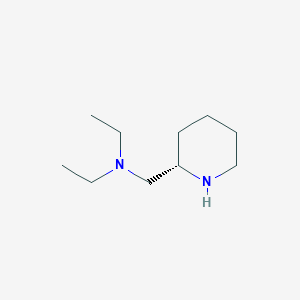
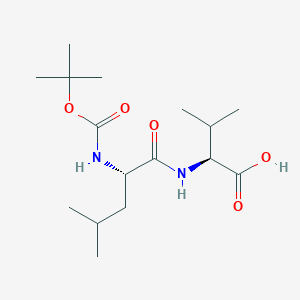
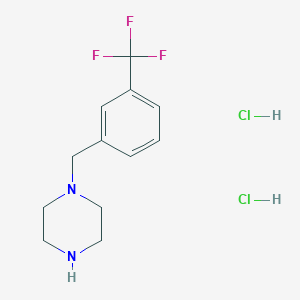
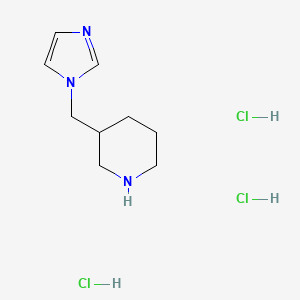
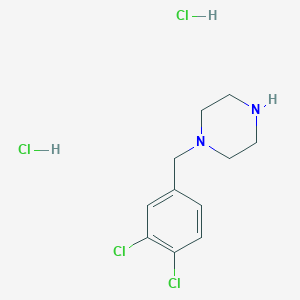
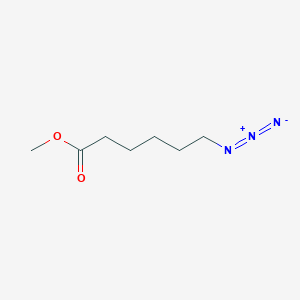
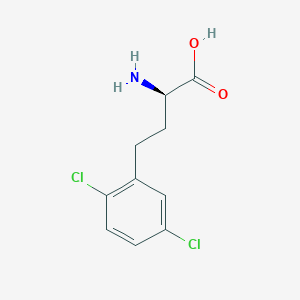

![(R)-1-[3-Amino-4-(phenylthio)butyl]piperidin-4-ol](/img/structure/B8178513.png)
